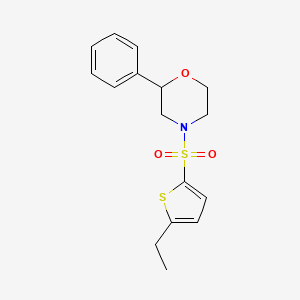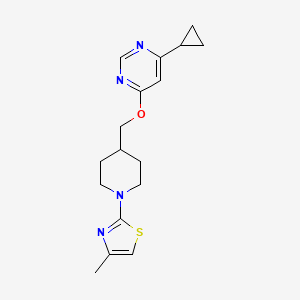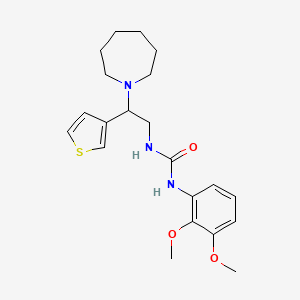
4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine, also known as ETP-46321, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine involves the inhibition of STAT3 signaling, which plays a crucial role in the development and progression of cancer. 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine binds to the SH2 domain of STAT3, preventing its activation and subsequent transcription of genes involved in cell proliferation and survival. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine has a significant impact on various biochemical and physiological processes. This compound has been found to induce apoptosis in cancer cells, leading to their death. 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine also inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to reduce the migration and invasion of cancer cells, which is a crucial step in metastasis.
Advantages and Limitations for Lab Experiments
4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine has several advantages as a research tool. It is a potent inhibitor of STAT3 and NF-κB, making it an ideal compound for studying the role of these transcription factors in various biological processes. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
The potential therapeutic applications of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine are vast, and several areas of research are currently being explored. Future studies could focus on optimizing the synthesis of this compound to improve its solubility and reduce toxicity. Additionally, further research could investigate the efficacy of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine in combination with other drugs for the treatment of various diseases. Finally, the role of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine in modulating the immune response could be explored, given its potential as an immunomodulatory agent.
Conclusion:
In conclusion, 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of STAT3 and NF-κB signaling, leading to the inhibition of cell proliferation and inflammation. While this compound has several advantages as a research tool, its limitations should also be considered. Future research could focus on optimizing the synthesis of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine and exploring its potential in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine involves a multistep process that starts with the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of morpholine and triethylamine. The resulting product is then treated with sulfuryl chloride and further purified to obtain the final compound.
Scientific Research Applications
The potential therapeutic applications of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine have been extensively studied in various fields of research. In cancer research, 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine has been shown to inhibit the growth of cancer cells by targeting the activity of the transcription factor STAT3. This compound has also been found to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-2-14-8-9-16(21-14)22(18,19)17-10-11-20-15(12-17)13-6-4-3-5-7-13/h3-9,15H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLDMCKNZIRITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B2623088.png)
![2-Amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2623090.png)

![2-ethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzamide](/img/structure/B2623093.png)
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine](/img/structure/B2623095.png)
![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)
![1-(2-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623097.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2623098.png)
![Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride](/img/structure/B2623100.png)
![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2623102.png)

